4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid

Vue d'ensemble

Description

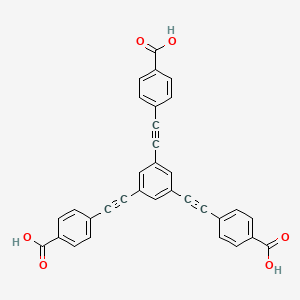

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is a star-shaped, fully conjugated molecule with three benzoic acid groups connected by ethynyl linkers to a central benzene core. This compound is known for its unique structural properties, making it a valuable component in the synthesis of metal-organic frameworks (MOFs) with ultra-high porosity .

Mécanisme D'action

Target of Action

It is known that the compound is used as a linker to synthesize metal-organic frameworks (mofs) with ultra-high porosity . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Mode of Action

The compound, being a linker in MOFs, interacts with metal ions to form a stable, porous structure. The ethyne groups in the compound provide rigidity and planarity, contributing to the stability of the MOFs . The carboxylic acid groups are typically involved in coordination to the metal ions.

Biochemical Pathways

Instead, its role is more related to physical chemistry and materials science, where it contributes to the formation of porous structures that can be used for various applications, such as gas adsorption, separations, and storage .

Result of Action

The primary result of the action of this compound is the formation of MOFs with ultra-high porosity. These MOFs have shown promising applications in gas adsorption, separations, storage, and more .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts to couple terminal alkynes with aryl halides under mild conditions. The process involves the following steps:

Preparation of the Aryl Halide: The starting material, 1,3,5-tribromobenzene, is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form the corresponding trimethylsilyl-protected alkyne.

Deprotection: The trimethylsilyl group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the terminal alkyne.

Coupling Reaction: The terminal alkyne is then coupled with 4-iodobenzoic acid under Sonogashira coupling conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form diketones.

Reduction: The benzoic acid groups can be reduced to benzyl alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid has numerous applications in scientific research:

Chemistry: Used as a linker in the synthesis of MOFs with ultra-high porosity, such as MOF-180 and MOF-210.

Biology: Potential use in drug delivery systems due to its ability to form stable complexes with various metal ions.

Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-Triscarboxyphenylethynylbenzene: Similar structure but with different functional groups.

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde: Contains aldehyde groups instead of carboxylic acid groups

Uniqueness

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is unique due to its ability to form highly porous MOFs with exceptional stability and gas adsorption properties. Its fully conjugated structure and the presence of multiple functional groups make it a versatile building block for various applications in materials science and chemistry .

Activité Biologique

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid (CAS No. 205383-17-1) is a complex organic compound characterized by a star-shaped structure with multiple benzoic acid functionalities. Its molecular formula is C33H18O6, and it has a molecular weight of 510.49 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science.

Chemical Structure

The compound features three ethyne linkers connecting a central benzene core to three benzoic acid moieties. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives are well-documented. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi . The carboxylic acid groups may enhance solubility and facilitate penetration into microbial membranes, leading to increased efficacy.

Anti-inflammatory Effects

Research into related compounds indicates that they may possess anti-inflammatory properties. For example, benzoic acid derivatives have been shown to inhibit pro-inflammatory cytokines in vitro . This suggests that this compound could also exhibit similar effects.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results indicated that compounds with multiple carboxylic acids could induce apoptosis in cancer cells via mitochondrial pathways .

- Antimicrobial Testing : In vitro assays demonstrated that certain benzoic acid derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings highlight the potential antimicrobial activity of this compound .

Research Findings

Table 1 summarizes key findings from studies on related compounds:

Propriétés

IUPAC Name |

4-[2-[3,5-bis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H18O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21H,(H,34,35)(H,36,37)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJMZBWVSRWZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736367 | |

| Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205383-17-1 | |

| Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.